

An In-depth Technical Guide to Memantine Related Compound E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(3,5-Dimethyladamantan-1-yl)formamide*

Cat. No.: B140857

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine Related Compound E, also known by its IUPAC name **N-(3,5-Dimethyladamantan-1-yl)formamide** and as N-Formyl Memantine, is a key chemical intermediate and a known impurity in the synthesis of Memantine.^{[1][2][3]} Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.^{[4][5][6][7]} Understanding the structure, synthesis, and analysis of related compounds like Compound E is crucial for drug development, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides a comprehensive overview of the chemical properties, synthetic pathway, and analytical methodologies related to Memantine Related Compound E.

Chemical Structure and Properties

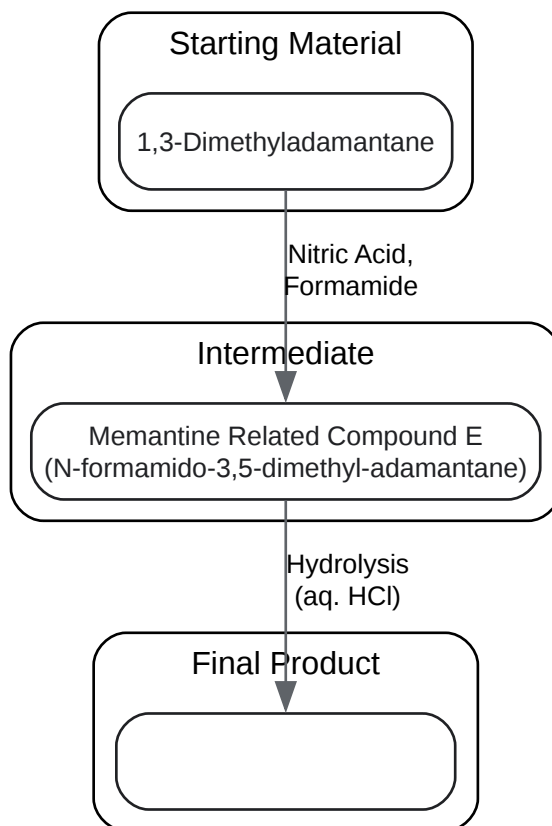
Memantine Related Compound E is structurally characterized by an adamantane cage substituted with two methyl groups and a formamide group. This structure is closely related to Memantine, which features a primary amine instead of the formamide group.

Property	Value	Source
IUPAC Name	N-(3,5-Dimethyladamantan-1-yl)formamide	[1]
Synonyms	N-Formyl Memantine, 1-formamido-3,5-dimethyladamantane	[1][3]
CAS Number	351329-88-9	[1][8][9]
Molecular Formula	C ₁₃ H ₂₁ NO	[8][9][10]
Molecular Weight	207.31 g/mol	[6][9][11]
Appearance	White crystal or crystalline solid	[11]
Solubility	Soluble in polar solvents like alcohols and ethers; insoluble in water.	[11]

Synthesis of Memantine via Memantine Related Compound E

Memantine Related Compound E is a significant intermediate in a common synthetic route to Memantine Hydrochloride. The process involves the formylation of 1-amino-3,5-dimethyladamantane's precursor followed by hydrolysis to yield the final active pharmaceutical ingredient (API).

Synthetic Pathway of Memantine from 1,3-Dimethyladamantane



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Caption: Synthesis of Memantine Hydrochloride from 1,3-Dimethyladamantane.

A reported two-step synthesis highlights this pathway, where 1,3-dimethyl-adamantane is reacted with nitric acid and formamide to produce N-formamido-3,5-dimethyl-adamantane (Memantine Related Compound E). This intermediate is then subjected to hydrolysis with aqueous hydrochloride to yield Memantine Hydrochloride.[12]

Analytical Methodologies

The quantification of Memantine and its related impurities, including Compound E, is critical for ensuring the quality and safety of the drug product. High-Performance Liquid Chromatography

(HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

Representative HPLC-UV Method for Impurity Profiling

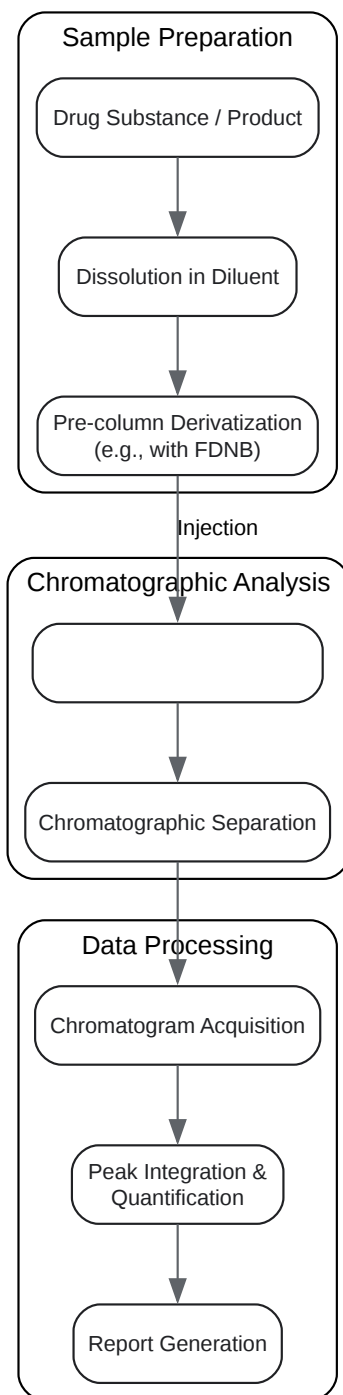
A stability-indicating HPLC method with UV detection is a standard approach for the analysis of Memantine and its process-related impurities. Due to the lack of a strong chromophore in Memantine and its related compounds, derivatization is often necessary to enhance UV detection.

Experimental Protocol:

- Standard and Sample Preparation:
 - Prepare a stock solution of Memantine Related Compound E reference standard in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).[6]
 - Accurately weigh and dissolve the Memantine drug substance or a crushed tablet sample in a diluent, typically a mixture of the mobile phase components.
- Derivatization (Pre-column):
 - To an aliquot of the standard and sample solutions, add a derivatizing agent such as 1-fluoro-2,4-dinitrobenzene (FDNB) or 9-fluorenylmethyl chloroformate (FMOC).[8]
 - The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure complete derivatization.
- Chromatographic Conditions:
 - Column: A reversed-phase column, such as a C18 or C8, is commonly used (e.g., Nova-Pak C18, 4 μ m, 250 mm x 4.6 mm).[8]
 - Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., sodium dihydrogenphosphate) and an organic solvent (e.g., acetonitrile).[8]
 - Flow Rate: Typically around 1.0 - 1.5 mL/min.[8]

- Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 360 nm for FDNB derivatives).[8]
- Column Temperature: Maintained at a constant temperature, for example, 35°C.
- Data Analysis:
 - Identify and quantify Memantine Related Compound E in the sample chromatogram by comparing its retention time and peak area with that of the reference standard.
 - The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Analytical Workflow for Memantine Impurity Profiling



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Caption: General workflow for the analysis of Memantine impurities by HPLC.

Biological Signaling

Currently, there is no scientific evidence to suggest that Memantine Related Compound E possesses independent pharmacological activity or interacts with specific biological signaling pathways. Its primary relevance is as a synthetic precursor and process-related impurity of Memantine. The biological effects of any trace amounts of this compound in the final drug product are considered negligible, provided they are controlled within acceptable limits as per regulatory guidelines. The pharmacological activity of the final drug product is attributed to Memantine, which acts as an uncompetitive antagonist at the NMDA receptor, thereby modulating glutamatergic neurotransmission.[4][6][7][13]

Conclusion

Memantine Related Compound E is a critical molecule in the context of Memantine synthesis and quality control. A thorough understanding of its chemical properties, its role in the synthetic process, and the analytical methods for its detection and quantification are essential for pharmaceutical scientists and professionals involved in the development and manufacturing of Memantine. The information provided in this guide serves as a comprehensive resource for these purposes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Memantine Related Compound E]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140857#understanding-the-structure-of-memantine-related-compound-e>]

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